1-(3-methylpyridin-2-yl)ethyl methanesulfonate
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Overview
Description
1-(3-methylpyridin-2-yl)ethyl methanesulfonate is an organic compound that belongs to the class of esters It is derived from methanesulfonic acid and 1-(3-methyl-pyridin-2-yl)-ethanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid 1-(3-methyl-pyridin-2-yl)-ethyl ester typically involves the esterification of methanesulfonic acid with 1-(3-methyl-pyridin-2-yl)-ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1-(3-methylpyridin-2-yl)ethyl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(3-methylpyridin-2-yl)ethyl methanesulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in biochemical assays and as a reagent in molecular biology experiments.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methanesulfonic acid 1-(3-methyl-pyridin-2-yl)-ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release methanesulfonic acid and 1-(3-methyl-pyridin-2-yl)-ethanol, which can then interact with biological molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methanesulfonic acid 1-(2-methyl-pyridin-2-yl)-ethyl ester
- Methanesulfonic acid 1-(4-methyl-pyridin-2-yl)-ethyl ester
- Methanesulfonic acid 1-(3-ethyl-pyridin-2-yl)-ethyl ester
Uniqueness
1-(3-methylpyridin-2-yl)ethyl methanesulfonate is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C9H13NO3S |
---|---|
Molecular Weight |
215.27 g/mol |
IUPAC Name |
1-(3-methylpyridin-2-yl)ethyl methanesulfonate |
InChI |
InChI=1S/C9H13NO3S/c1-7-5-4-6-10-9(7)8(2)13-14(3,11)12/h4-6,8H,1-3H3 |
InChI Key |
SPOZVTXOZPXQBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)C(C)OS(=O)(=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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